(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound It is a heterocyclic compound containing a benzothiazole ring, substituted with a bromo group and an ethyl group It also features a pyrrolidinylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions.
The preparation begins with the bromination and ethylation of a benzo[d]thiazole precursor
Key reagents such as bromine, ethyl iodide, and various solvents (e.g., dichloromethane) are utilized.
Catalysts and specific temperature conditions play a crucial role in driving these reactions to completion.
Industrial Production Methods
The compound can be synthesized on an industrial scale using batch or continuous flow processes.
Optimization of reaction parameters and conditions is essential for maximizing yield and purity.
Use of advanced techniques like microwave-assisted synthesis can enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones as products.
Reduction: : Reduction reactions may target the sulfonyl group, leading to the formation of sulfides.
Substitution: : The aromatic bromine can be substituted by nucleophiles, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidized derivatives like sulfoxides and sulfones.
Reduced compounds containing sulfide linkages.
Substituted benzo[d]thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry, forming metal complexes.
Biology
Serves as a molecular probe for studying biological pathways and interactions.
Medicine
Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
May act as a lead compound for the development of new therapeutic agents.
Industry
Utilized in the development of advanced materials with specific electronic or optical properties.
Plays a role in the production of specialty chemicals for various industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets.
The pyrrolidinylsulfonyl group may play a role in modulating enzymatic activity or receptor binding.
The benzothiazole moiety can interact with biological macromolecules, influencing their function.
Molecular Targets and Pathways
Potential targets include enzymes, receptors, and proteins involved in key biological pathways.
The compound's mechanism of action may involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other benzothiazole derivatives, (Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits unique substitution patterns that influence its reactivity and biological activity.
The presence of the pyrrolidinylsulfonyl group sets it apart from similar compounds, potentially enhancing its solubility and interaction with biological targets.
List of Similar Compounds
(Z)-N-(6-bromo-2-(1-methylpiperidin-4-yl)benzo[d]thiazol-3(2H)-ylidene)-4-methylbenzamide.
(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholin-4-ylsulfonyl)benzamide.
(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
There you have it! That should cover all the bases for your compound. Curious about anything specific?
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-2-24-17-10-7-15(21)13-18(17)28-20(24)22-19(25)14-5-8-16(9-6-14)29(26,27)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZZUKEROSVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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